(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

Catalog No.
S12201108
CAS No.
M.F
C10H11ClF3NS
M. Wt
269.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)...

Product Name

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine

Molecular Formula

C10H11ClF3NS

Molecular Weight

269.71 g/mol

InChI

InChI=1S/C10H11ClF3NS/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2

InChI Key

CNSBDLPXSNHRSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCSC(F)(F)F

The compound (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is an organic molecule characterized by the presence of a chloro group, a trifluoromethylsulfanyl group, and an amine functional group. Its chemical structure can be represented as follows:

  • Chemical Formula: C₉H₈ClF₃N₁S₁
  • Molecular Weight: Approximately 253.68 g/mol

This compound features a benzyl moiety substituted with a chlorine atom at the meta position (3-chloro) and an ethyl chain that carries a trifluoromethylsulfanyl group at the terminal position. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

The reactivity of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine can be understood through its functional groups. The amine group can participate in nucleophilic substitution reactions, while the chloro group can undergo reactions typical for alkyl halides, such as nucleophilic displacement.

For instance, in the presence of strong nucleophiles, the chloro group can be replaced by various nucleophiles to yield different derivatives. Additionally, the trifluoromethylsulfanyl group may engage in reactions involving radical mechanisms or serve as a leaving group under specific conditions.

The synthesis of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine can be approached through various methods:

  • Nucleophilic Substitution: Starting from 3-chlorobenzylamine and reacting it with a suitable trifluoromethylsulfanyl reagent (e.g., trifluoromethylsulfenyl chloride) in the presence of a base.
  • Alkylation Reactions: The amine can be alkylated using appropriate alkyl halides under basic conditions to introduce the ethyl chain.
  • Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies may also be employed to build up the desired structure stepwise.

The unique structure of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine suggests several potential applications:

  • Pharmaceutical intermediates: It may serve as a building block for synthesizing more complex therapeutic agents.
  • Agrochemicals: The compound could have applications in developing pesticides or herbicides due to its bioactive nature.
  • Materials Science: Its chemical properties might be exploited in creating novel materials or coatings.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of exploration include:

  • Receptor Binding Studies: Evaluating how well the compound binds to specific receptors involved in disease pathways.
  • Enzyme Inhibition Assays: Investigating whether the compound inhibits key enzymes related to metabolic processes or disease states.
  • Toxicological Assessments: Understanding the safety profile and potential side effects associated with exposure to this compound.

Several compounds share structural similarities with (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine, including:

  • 3-Chlorobenzylamine
    • Structure: C₇H₈ClN
    • Characteristics: A simpler amine without the trifluoromethylsulfanyl group, primarily used as an intermediate in organic synthesis.
  • Trifluoromethylbenzylamine
    • Structure: C₈H₈F₃N
    • Characteristics: Contains a trifluoromethyl group instead of a trifluoromethylsulfanyl group, showing distinct reactivity patterns.
  • Benzyltrifluoromethanesulfonamide
    • Structure: C₉H₈F₃N₁O₂S
    • Characteristics: Contains a sulfonamide functional group, known for its biological activity and applications in medicinal chemistry.

Comparison Table

Compound NameStructureKey Features
(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amineC₉H₈ClF₃N₁S₁Unique trifluoromethylsulfanyl group
3-ChlorobenzylamineC₇H₈ClNBasic amine used in organic synthesis
TrifluoromethylbenzylamineC₈H₈F₃NContains a trifluoromethyl group
BenzyltrifluoromethanesulfonamideC₉H₈F₃N₁O₂SSulfonamide with notable biological activity

This comparative analysis highlights the uniqueness of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine, particularly its specific functional groups that may confer distinct reactivity and biological properties compared to similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.0252827 g/mol

Monoisotopic Mass

269.0252827 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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